9-Decen-1-ol has limited applications in scientific research. Its primary use is as a building block in the synthesis of more complex molecules. One documented example involves the preparation of semifluorinated acids, which are further used to create specific types of block copolymers known as poly(styrene-b-semi fluorinated isoprene) with -CF2H-terminated side groups [].
While currently limited, 9-Decen-1-ol's unique chemical structure (a 10-carbon chain with a double bond at the ninth position and an alcohol group at the first position) suggests potential for further exploration in various research areas. These include:
9-Decen-1-ol is a long-chain unsaturated alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.2652 g/mol. It is also known by various names such as ω-Decen-1-ol, Decylenic alcohol, and 1-Decen-10-ol. The compound features a double bond between the ninth and tenth carbon atoms in its carbon chain, which contributes to its unique chemical properties and reactivity. Its structure can be represented as follows:
textH H H H H | | | | |H--C--C--C--C--C=C--C--C--C--C--OH
The compound is primarily utilized in organic synthesis and has applications in various industries due to its functional properties.
Research indicates that 9-Decen-1-ol exhibits antimicrobial properties, making it potentially useful in food preservation and pharmaceutical applications. Its activity against certain bacteria and fungi has been documented, suggesting its role as a natural preservative . Additionally, it has been studied for its potential effects on human health, particularly in relation to its role as a pheromone or signaling molecule in various organisms.
Several methods exist for synthesizing 9-Decen-1-ol:
These methods offer flexibility depending on the desired purity and yield.
9-Decen-1-ol finds applications across multiple fields:
Studies have shown that 9-Decen-1-ol interacts with biological systems in various ways. For instance, it has been investigated for its role in enhancing the performance of oxidation reactions when used as a substrate . Furthermore, its interactions with microbial systems highlight its potential as a natural preservative.
Several compounds share structural similarities with 9-Decen-1-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octanol | C₈H₁₈O | Shorter carbon chain; primarily used as a solvent |
Decanol | C₁₀H₂₂O | Saturated alcohol; lacks double bond |
Undecylenic Acid | C₁₁H₂₂O₂ | Contains a carboxylic acid group; used in surfactants |
Nonanal | C₉H₁₈O | Aldehyde form; used in flavoring |
The presence of the double bond in 9-Decen-1-ol distinguishes it from saturated alcohols like decanol, while its longer chain length sets it apart from shorter-chain alcohols such as octanol.
First synthesized in the mid-20th century, 9-Decen-1-OL gained prominence in the fragrance industry due to its "fresh, dewy, rose-like" odor profile. Arctander’s early work highlighted its widespread use in soap perfumes, with smaller quantities enhancing floral fragrances. By the 1960s, industrial synthesis routes were optimized, notably through partial dehydration of 1,10-decanediol, which remains a primary production method.
The compound’s significance expanded beyond perfumery with discoveries of its utility in polymer chemistry. For instance, it serves as a precursor for semifluorinated acids, critical for synthesizing poly(styrene-b-semifluorinated isoprene) block copolymers. These materials exhibit unique surface properties, enabling applications in nanotechnology and coatings.
In organic synthesis, 9-Decen-1-OL’s bifunctional nature (hydroxyl and alkene groups) facilitates transformations such as:
Its electron-rich double bond also participates in cycloaddition reactions, enabling access to cyclic ethers and heterocycles.
Recent studies focus on:
The partial dehydration of 1,10-decanediol remains the most established method for synthesizing 9-Decen-1-OL. This process involves heating the diol under controlled conditions to eliminate water and form the terminal double bond. A cyclic reaction system described by Chemipanda Bio-Tech Co., Ltd. demonstrates high efficiency: mixing 1,10-decanediol with vacuum distillation residues and maintaining a feed-discharge equilibrium at 30 g/h yields 88% pure 9-Decen-1-OL after atmospheric and vacuum distillation [1]. The zigzag conformation of 1,10-decanediol [2] facilitates selective dehydration, with molecular sieves often employed to absorb water and shift equilibrium toward the desired product [5].
Table 1: Key Parameters for 1,10-Decanediol Dehydration
Parameter | Value/Range | Source |
---|---|---|
Temperature | 340°C | [1] |
Catalyst | Molecular sieve | [1] |
Reaction Time | 6 hours | [1] |
Yield | 88% | [1] |
Purity | 99.3% | [1] |
While reduction of 9-decenoic acid (CAS 14436-32-9) represents a logical pathway, direct evidence from provided sources is limited. The synthesis of 9-decenoic acid itself involves saponification of dimethyl sebacate derivatives under alkaline conditions [3], but subsequent reduction to the alcohol is not explicitly detailed in the available literature.
Oxidative decarboxylation strategies, though well-characterized for pyruvate derivatives [4], show limited direct application to 9-Decen-1-OL synthesis in the reviewed sources.
Industrial synthesis employs heterogeneous catalysts to enhance reaction efficiency. Palladium and platinum catalysts facilitate selective dehydration of 1,10-decanediol while minimizing side reactions [5]. Continuous-flow systems with fixed-bed reactors demonstrate particular promise, achieving steady-state production rates of 30 g/h with consistent purity [1].
Critical scale-up parameters include:
The cyclic production system described in [1] reduces waste by recycling distillation residues, demonstrating 95% mass efficiency in pilot-scale operations.
Recent optimizations focus on:
Research into biomass-derived catalysts remains nascent for this specific compound, though the use of recyclable molecular sieves in dehydration processes aligns with green chemistry principles [1].
While enzymatic decarboxylation is well-documented for ethanol production [4], applications to 9-Decen-1-OL synthesis remain unexplored in the provided literature.
Continuous-flow systems show potential for improving thermal management in dehydration reactions. The cyclic process described in [1], achieving 180 g batch output with minimal thermal degradation, suggests inherent compatibility with microreactor architectures.
No direct evidence of tandem isomerization-decarboxylation processes exists in the reviewed literature.
The cyclic production system [1] exemplifies sequential catalysis:
Irritant